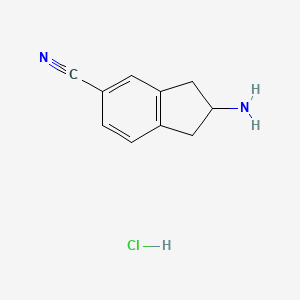

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Description

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride (CAS: 934765-77-2) is an indene derivative featuring an amino group at position 2, a carbonitrile group at position 5, and a hydrochloride salt. It is primarily utilized in research and development as a pharmaceutical intermediate, as indicated by its inclusion in catalogs under product codes such as SY221773 . The compound’s bicyclic indene backbone provides structural rigidity, while the nitrile group enhances reactivity, making it a versatile precursor for further chemical modifications. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, highlighting a need for further characterization .

Properties

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMAEZUJWDSWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934765-77-2 | |

| Record name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is hydrogenated over palladium on carbon (Pd/C) to yield the amine, which is subsequently treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is in oncology. The compound has been studied for its ability to induce apoptosis in cancer cells by targeting inhibitor of apoptosis proteins (IAPs). Research indicates that it can inhibit the activity of cIAP-1 and cIAP-2 proteins, which play critical roles in preventing programmed cell death. This mechanism suggests potential use in treating various cancers, including:

- Acute Myeloid Leukemia

- Breast Cancer

- Colon Cancer

- Pancreatic Cancer

In particular, studies have shown that derivatives of this compound can suppress colony formation in pancreatic cancer cells and exhibit promising therapeutic effects in animal models .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It has shown effectiveness in improving symptoms associated with hypoxia and anoxia, which are critical conditions affecting brain function. The derivatives have been proposed as potential treatments for:

- Cerebral Hemorrhage

- Cerebral Infarction

- Encephalitis

These compounds may help alleviate disturbances of consciousness and cognitive impairments caused by cerebrovascular disorders .

Inflammation and Immune Response

Research indicates that 2-amino-2,3-dihydro-1H-indene derivatives possess anti-inflammatory properties. They can act as immunosuppressants and may be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases. The compounds have been noted for their ability to scavenge active oxygen radicals, which contribute to inflammation and oxidative stress .

Table: Summary of Key Studies on 2-Amino-2,3-Dihydro-1H-Indene Derivatives

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Functional Group Variations

The compound belongs to a family of dihydroindene derivatives with modifications at critical positions. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Group Comparison

*Molecular formulas inferred from structural names where explicit data were unavailable.

Physicochemical and Pharmacological Insights

- Solubility : Hydrochloride salts generally improve water solubility. However, the nitrile group’s hydrophobicity may reduce solubility relative to carboxylic acid or ester derivatives .

- Stereochemistry : Enantiomers like (S)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-67-8) demonstrate the importance of chiral centers in pharmacological activity, though data for the target compound’s stereoisomers are lacking .

Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as applied to cathinone derivatives in , are critical for elucidating the structures of indene analogs. For example, HRMS can differentiate between nitrile (–CN, m/z +26.98) and chloro (–Cl, m/z +34.97) substituents .

Biological Activity

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bicyclic structure that is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an antagonist or inverse agonist at opioid receptors. This property has implications for its use in pain management and addiction treatments. The compound's affinity for specific opioid receptors may help mitigate the effects of opioid drugs and reduce withdrawal symptoms in dependent individuals .

Opioid Receptor Modulation

The compound has been studied for its effects on opioid receptors, particularly in the context of pain relief and addiction treatment. Its ability to act as an antagonist may provide a pathway for developing new therapies aimed at reducing opioid dependence and managing pain without the risks associated with traditional opioids .

Safety Profile

The safety profile of this compound has been assessed in various studies. It is classified as harmful if swallowed and can cause skin irritation, indicating that while it holds therapeutic potential, careful handling and further safety evaluations are necessary .

Study on Opioid Receptors

A notable study investigated the effects of various compounds on opioid receptor activity. The results indicated that this compound exhibited significant antagonistic effects at specific opioid receptors, suggesting its potential utility in clinical settings aimed at managing opioid-related disorders .

Synthesis and Enantiomeric Purity

Research focusing on the synthesis of this compound highlighted the use of transaminase enzymes to achieve high enantiomeric purity. This method not only improves yield but also enhances the potential for developing chiral drugs with specific biological activities .

Comparative Table of Biological Activities

| Compound | Biological Activity | Mechanism | Therapeutic Use |

|---|---|---|---|

| This compound | Opioid receptor antagonist | Inverse agonism | Pain management, addiction treatment |

| Bedaquiline analogs | Anti-tubercular | Inhibition of mycobacterial ATP synthase | Tuberculosis treatment |

| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | β2-Adrenoceptor agonist | Activation of β2 receptors | Treatment for respiratory diseases |

Q & A

Q. What are the recommended safety protocols for handling 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols. Ensure access to emergency eyewash stations and safety showers .

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the indene backbone and amine/cyano functional groups .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 209.65 g/mol for free base) via ESI-MS or MALDI-TOF .

Q. What are the critical parameters to monitor during storage to ensure chemical stability?

Methodological Answer:

Q. Which analytical methods are suitable for quantifying residual solvents?

Methodological Answer:

- Gas Chromatography (GC) : Use headspace GC-MS with a DB-5 column to detect solvents like dichloromethane or ethyl acetate .

- Karl Fischer Titration : Measure water content (<0.5%) to ensure anhydrous conditions for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and minimize byproducts?

Methodological Answer:

Q. What experimental strategies resolve contradictions in reported PAL inhibition data?

Methodological Answer:

- Orthogonal Assays : Compare results from UV-based activity assays (e.g., monitoring ammonia release) with fluorometric or radiometric methods to validate inhibition kinetics .

- Isoform-Specific Studies : Use recombinant PAL isoforms (e.g., fungal vs. plant PAL) to assess selectivity under varied pH and temperature conditions .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Challenges : Poor crystal growth due to conformational flexibility of the dihydroindene ring. Mitigate via co-crystallization with PEG 4000 or using cryo-cooling (100 K) for data collection .

- Data Interpretation : Employ SHELXT for phase resolution and refine structures using Olex2 to account for disorder in the amine group .

Q. How to design in vitro assays for PAL inhibition kinetics across isoforms?

Methodological Answer:

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via LC-MS .

- Kinetic Stability Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures (e.g., 50–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.